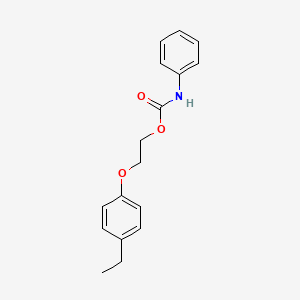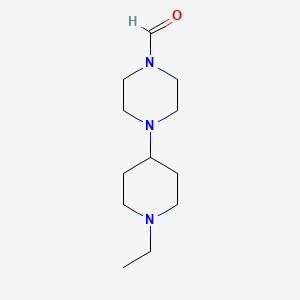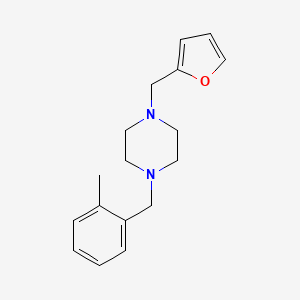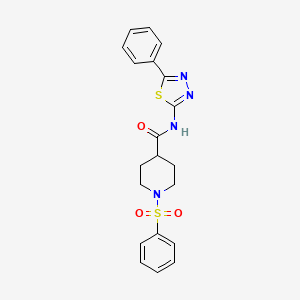
2-(4-ethylphenoxy)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)ethyl phenylcarbamate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of carbamate compounds and has been found to exhibit several biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(4-ethylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of agricultural science, where it has been found to exhibit potent insecticidal activity. Several studies have reported that this compound can effectively control the growth of agricultural pests, including aphids, spider mites, and whiteflies. Additionally, this compound has also been studied for its potential application in the field of medicine, where it has been found to exhibit anticancer and antimicrobial activity.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenoxy)ethyl phenylcarbamate is not yet fully understood. However, several studies have suggested that this compound exerts its insecticidal and anticancer activity by inhibiting the activity of acetylcholinesterase and DNA topoisomerase, respectively. Acetylcholinesterase is an enzyme that plays a vital role in the nervous system of insects, and its inhibition leads to the accumulation of acetylcholine, resulting in the paralysis of the insect. DNA topoisomerase, on the other hand, is an enzyme that is involved in DNA replication and transcription, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In insects, this compound has been found to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerase, leading to the inhibition of cancer cell growth. Additionally, this compound has also been found to exhibit antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylphenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high purity, stability, and potency. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Orientations Futures
There are several possible future directions for research on 2-(4-ethylphenoxy)ethyl phenylcarbamate. One possible direction is to further explore its insecticidal activity and develop more potent insecticides based on this compound. Another possible direction is to investigate its anticancer activity and develop novel cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Its high purity, stability, and potency make it an attractive compound for lab experiments, although its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
2-(4-ethylphenoxy)ethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of 4-ethylphenol with ethylene oxide in the presence of a catalyst, followed by the reaction of the resulting product with phenyl isocyanate. Another method involves the reaction of 4-ethylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with phenyl isocyanate. Both of these methods have been reported to yield high purity this compound.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-14-8-10-16(11-9-14)20-12-13-21-17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVBSYVGIKJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
